molecular formula C7H5BrF2OS B6312220 4-(Difluoromethylsulfinyl)bromobenzene CAS No. 1357625-51-4

4-(Difluoromethylsulfinyl)bromobenzene

Cat. No.: B6312220
CAS No.: 1357625-51-4
M. Wt: 255.08 g/mol
InChI Key: IXGNKKSKSAFXGF-UHFFFAOYSA-N
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Description

4-(Difluoromethylsulfinyl)bromobenzene (C₇H₅BrF₂OS) is a bromobenzene derivative featuring a difluoromethylsulfinyl (-S(O)CF₂H) substituent at the para position. The sulfinyl group (S=O) introduces chirality and moderate electron-withdrawing effects, while the difluoromethyl moiety enhances stability and influences lipophilicity.

Properties

IUPAC Name

1-bromo-4-(difluoromethylsulfinyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2OS/c8-5-1-3-6(4-2-5)12(11)7(9)10/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGNKKSKSAFXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethylsulfinyl)bromobenzene typically involves the introduction of the difluoromethylsulfinyl group to a bromobenzene derivative. One common method includes the reaction of bromobenzene with difluoromethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethylsulfinyl)bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The difluoromethylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives are formed.

    Oxidation Products: Sulfone derivatives are obtained.

    Reduction Products: Sulfide derivatives are produced.

Scientific Research Applications

4-(Difluoromethylsulfinyl)bromobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.

    Industry: The compound is employed in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethylsulfinyl)bromobenzene involves its interaction with specific molecular targets The difluoromethylsulfinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Sulfinyl vs. Sulfonyl Derivatives

Key Compounds :

  • 4-(Difluoromethylsulfinyl)bromobenzene : Contains a sulfinyl (-S(O)CF₂H) group.
  • 4-[(Difluoromethyl)sulfonyl]bromobenzene (CAS 51679-57-3): Features a sulfonyl (-SO₂CF₂H) group .
  • 4,4′-Sulfinylbis(bromobenzene) : A dimeric sulfinyl-linked bromobenzene derivative .
Property This compound 4-[(Difluoromethyl)sulfonyl]bromobenzene 4,4′-Sulfinylbis(bromobenzene)
Substituent -S(O)CF₂H -SO₂CF₂H -S(O)- linkage between two bromobenzenes
Electronic Effect Moderate electron-withdrawing Strong electron-withdrawing Moderate electron-withdrawing
Reactivity Likely participates in asymmetric synthesis Higher stability due to sulfonyl group Used in palladium-catalyzed cross-coupling (56–83% yield)
Applications Potential chiral intermediate Stable intermediate in polar reactions Cross-coupling precursor

Insights :

  • Sulfonyl derivatives exhibit greater thermal and oxidative stability compared to sulfinyl analogs due to the fully oxidized sulfur atom .
  • Sulfinyl groups introduce chirality, enabling applications in stereoselective synthesis, though this requires experimental validation for the target compound .

Halogenated and Electron-Modifying Substituents

Key Compounds :

  • 4-Methoxy-3-(trifluoromethyl)bromobenzene (CAS 1514-11-0): Contains -OCH₃ and -CF₃ groups .
  • 4-Bromofluorobenzene : Simple halogenated derivative with -F substituent .
  • 4-(Trifluoromethyl)bromobenzene : Features a -CF₃ group .
Property This compound 4-Methoxy-3-(trifluoromethyl)bromobenzene 4-Bromofluorobenzene
Substituent -S(O)CF₂H -OCH₃, -CF₃ -F
Boiling Point Not reported 120°C (at 30 mmHg) ~150–160°C (est.)
Electron Effect Electron-withdrawing -OCH₃ (electron-donating), -CF₃ (withdrawing) Moderate withdrawing
Reactivity Potential for nucleophilic substitution Stabilizes via methoxy resonance High cross-coupling efficiency (74–80% yield)

Insights :

  • Electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the bromine site, whereas electron-withdrawing groups (e.g., -CF₃, -S(O)CF₂H) enhance reactivity in substitution reactions .
  • Fluorinated substituents improve lipophilicity and metabolic stability, critical for pharmaceutical applications .

Toxicity and Environmental Impact

Key Compounds :

  • Bromobenzene: Known hepatotoxicity and nephrotoxicity due to reactive metabolites like bromoquinones .
Property Bromobenzene This compound
Metabolites Bromoquinones (nephrotoxic) Likely sulfoxide derivatives (less reactive)
Environmental Fate Persistent, bioaccumulative Higher biodegradability (hypothesized)
Safety Requires strict handling Improved safety profile (inference)

Insights :

  • The sulfinyl group may reduce toxicity by preventing the formation of reactive epoxide intermediates observed in bromobenzene metabolism .

Key Compounds :

  • 4-(4-BOC-piperazinosulfonyl)bromobenzene: Used in pharmaceutical intermediate synthesis .
  • 4-Bromophenyl p-toluenesulfonate : Employed in lipid studies and crystal engineering .
Application This compound 4-BOC-piperazinosulfonyl Analogs 4-Bromophenyl p-toluenesulfonate
Cross-Coupling Potential Suzuki/Miyaura precursor Used in peptide coupling Not reported
Pharmaceuticals Chiral drug intermediate (hypothesized) Bioactive molecule synthesis Crystal structure studies
Yield in Synthesis Not reported 56–83% (similar sulfinyl compounds) High crystallinity

Insights :

  • Bromobenzene derivatives with sulfonyl/sulfinyl groups are versatile in medicinal chemistry, particularly for introducing sulfonamide or sulfoxide functionalities .

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